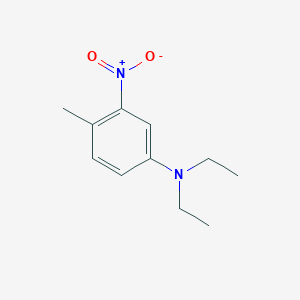
N,N-Diethyl-4-methyl-3-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-4-methyl-3-nitroaniline: is an organic compound with the molecular formula C11H16N2O2. It is a derivative of aniline, where the amino group is substituted with diethyl and a nitro group is attached to the aromatic ring. This compound is known for its pale yellow to yellow crystalline appearance and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration of Aniline Derivatives: One common method involves the nitration of N,N-diethyl-4-methylaniline using nitric acid and sulfuric acid as nitrating agents. The reaction is typically carried out at low temperatures to control the formation of by-products.
Direct Nucleophilic Substitution: Another method involves the direct nucleophilic substitution of 1-bromo-4-nitrobenzene with diethylamine under controlled conditions.
Industrial Production Methods: Industrial production of N,N-Diethyl-4-methyl-3-nitroaniline often involves large-scale nitration processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production.
Chemical Reactions Analysis
Types of Reactions:
Reduction: N,N-Diethyl-4-methyl-3-nitroaniline can undergo reduction reactions to form corresponding amines. Common reducing agents include hydrogen gas with a catalyst or metal hydrides.
Oxidation: This compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate in an acidic medium.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Reduction: N,N-Diethyl-4-methyl-3-aminobenzene.
Oxidation: N,N-Diethyl-4-methyl-3-nitrosoaniline.
Substitution: Various halogenated derivatives depending on the substituent used.
Scientific Research Applications
Chemistry: N,N-Diethyl-4-methyl-3-nitroaniline is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds. It serves as a building block for more complex molecules.
Biology and Medicine: In biological research, this compound is used to study the effects of nitroaromatic compounds on cellular processes. It is also investigated for its potential use in pharmaceuticals due to its structural similarity to other bioactive compounds.
Industry: This compound finds applications in the production of agrochemicals, where it is used as a precursor for herbicides and insecticides. It is also used in the manufacture of rubber chemicals and other industrial products.
Mechanism of Action
The mechanism of action of N,N-Diethyl-4-methyl-3-nitroaniline involves its interaction with cellular components. The nitro group can undergo reduction to form reactive intermediates that interact with proteins and nucleic acids, leading to various biological effects. The compound’s molecular targets include enzymes involved in redox reactions and cellular signaling pathways.
Comparison with Similar Compounds
N,N-Diethyl-4-nitroaniline: Similar structure but lacks the methyl group.
N,N-Dimethyl-4-nitroaniline: Similar structure but with dimethyl substitution instead of diethyl.
N-Methyl-4-nitroaniline: Contains a single methyl group instead of diethyl.
Uniqueness: N,N-Diethyl-4-methyl-3-nitroaniline is unique due to the presence of both diethyl and methyl groups, which influence its chemical reactivity and physical properties. This combination of substituents makes it a valuable intermediate in organic synthesis and industrial applications.
Properties
CAS No. |
810662-45-4 |
|---|---|
Molecular Formula |
C11H16N2O2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
N,N-diethyl-4-methyl-3-nitroaniline |
InChI |
InChI=1S/C11H16N2O2/c1-4-12(5-2)10-7-6-9(3)11(8-10)13(14)15/h6-8H,4-5H2,1-3H3 |
InChI Key |
JKENWCYKZBBBTB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1S,2S)-1-hydroxy-3-methoxy-1-phenylpropan-2-yl]benzamide](/img/structure/B14224238.png)
![N-(4-{[2-(2,4-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14224246.png)
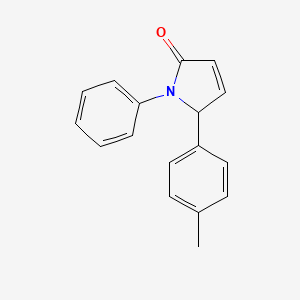


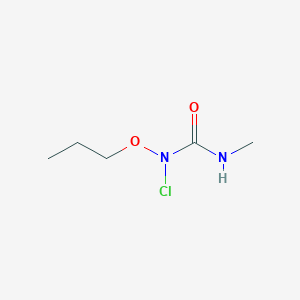
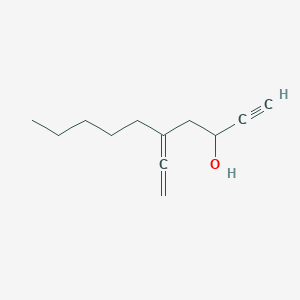
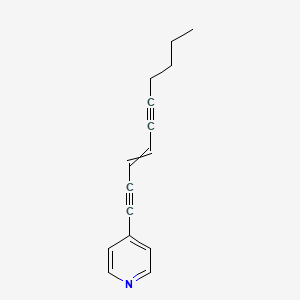
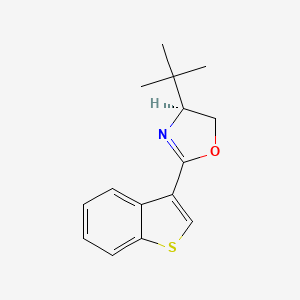
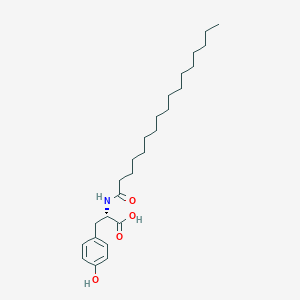
![6-Chloro-3-(5-methyl-1,2-oxazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14224305.png)
![N-[3-(Hydroxymethyl)-4-nitrophenyl]-2-methyloxirane-2-carboxamide](/img/structure/B14224307.png)
![1,4,7-Tris[chloro(dimethyl)silyl]-1,4,7-triazonane](/img/structure/B14224312.png)
![Trimethyl[({2-[(3-methylbut-1-EN-1-YL)oxy]ethyl}sulfanyl)methyl]silane](/img/structure/B14224324.png)
